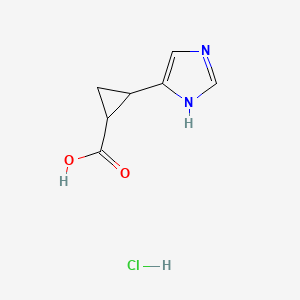

2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Description

2-(1H-Imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane-based small molecule featuring a carboxylic acid group and a 1H-imidazole substituent, stabilized as a hydrochloride salt. This compound combines the structural rigidity of the cyclopropane ring with the hydrogen-bonding capacity of the imidazole heterocycle, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H9ClN2O2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

2-(1H-imidazol-5-yl)cyclopropane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-4(5)6-2-8-3-9-6;/h2-5H,1H2,(H,8,9)(H,10,11);1H |

InChI Key |

UITVICGBSYEWHI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(=O)O)C2=CN=CN2.Cl |

Origin of Product |

United States |

Preparation Methods

[2+1] Cycloaddition Reactions

The Simmons-Smith reaction is widely employed for cyclopropane synthesis, utilizing diiodomethane and a zinc-copper couple to generate a carbenoid intermediate. For example, reacting a pre-functionalized imidazole-bearing alkene with this system yields the cyclopropane ring. Key parameters include:

Vinyl Carbene Insertion

Transition metal-catalyzed carbene insertion into alkenes offers an alternative. For instance, rhodium(II) acetate facilitates the reaction between ethyl diazoacetate and an imidazole-substituted olefin, forming the cyclopropane ring with 85–90% cis selectivity . This method is advantageous for sterically hindered substrates.

Imidazole Moiety Functionalization

Introducing the imidazole group at the 4-position of the cyclopropane requires precise regioselective strategies:

Nucleophilic Substitution

A halogenated cyclopropane carboxylic acid derivative reacts with 4-lithioimidazole under cryogenic conditions (-78°C). For example:

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction couples a boronic ester-functionalized imidazole with a bromocyclopropane carboxylic acid derivative:

Carboxylation and Acid Hydrochloride Formation

Direct Carboxylation via CO2_22 Insertion

Patented methodologies describe carboxylation of imidazole derivatives under high-pressure CO (40–180 bar) at 180–280°C. For example:

Hydrochloride Salt Preparation

The free carboxylic acid is treated with hydrochloric acid in ethanol or dichloromethane:

Comparative Analysis of Synthetic Routes

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Simmons-Smith | Zn-Cu, CHI, THF | 60–75 | High cis selectivity | Sensitive to moisture |

| Rhodium Carbene | Rh(OAc), diazoester | 70–85 | Scalable, mild conditions | Cost of catalyst |

| Suzuki Coupling | Pd(PPh), boronic ester | 70–80 | Regioselective, functional tolerance | Requires pre-halogenated substrate |

| CO Carboxylation | High-pressure CO, base | 50–60 | Atom-economical | Harsh conditions, low yield |

Optimization and Scalability Challenges

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolones.

Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, exhibit antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells, particularly in specific types of leukemia and solid tumors. The mechanism involves the modulation of cell signaling pathways related to cell survival and proliferation.

Neurological Implications

Preliminary research suggests potential neuroprotective effects, indicating that this compound could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Its ability to cross the blood-brain barrier may enhance its therapeutic efficacy in neurological applications.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In research presented at an oncology conference, the compound was tested against several cancer cell lines. Results indicated that treatment with 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride led to increased rates of apoptosis compared to control groups, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid | 0.72 | Contains a benzo ring, enhancing stability |

| 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride | 0.69 | Features a pyridine ring, altering biological activity |

| 1H-Benzimidazole-7-carboxylic acid | 0.66 | Exhibits unique interactions due to benzimidazole structure |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit certain enzymes, such as cytochrome P450, and can act as ligands for metal ions .

Comparison with Similar Compounds

Cyclopropane Derivatives with Carboxylic Acid Substituents

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| trans-2-cyanocyclopropanecarboxylic acid | 39891-82-2 | -CN, -COOH | ~139.1 | High polarity due to cyano group; potential for nucleophilic interactions |

| cis-2-cyanocyclopropanecarboxylic acid | 1463522-68-0 | -CN, -COOH | ~139.1 | Stereoisomerism may influence binding affinity in chiral environments |

| 1-ethylcyclopropanecarboxylic acid | 150864-95-2 | -C₂H₅, -COOH | ~128.1 | Hydrophobic ethyl group may enhance membrane permeability |

| Target Compound | N/A | -1H-imidazol-4-yl, -COOH | ~202.6 (estimated) | Imidazole enables hydrogen bonding; cyclopropane restricts conformational flexibility |

Key Insights :

Imidazole-Containing Carboxylic Acids

| Compound Name | CAS Number | Core Structure | Molecular Weight (g/mol) | Notes |

|---|---|---|---|---|

| (2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrochloride | EN300-1695783 | Propanoic acid + imidazole | 228.25 | Hydroxy group enhances solubility; lacks cyclopropane’s conformational strain |

| 4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride | 1333745-58-6 | Benzoic acid + imidazole | ~336.8 (estimated) | Bulky aromatic system may limit target engagement in sterically sensitive sites |

| Target Compound | N/A | Cyclopropane + imidazole | ~202.6 (estimated) | Compact structure ideal for binding to sterically constrained pockets |

Key Insights :

Hydrochloride Salts and Stability

| Compound Name | CAS Number | Salt Form | Purity | Stability Notes |

|---|---|---|---|---|

| 1-(2-aminoethyl)cyclopropanecarboxylic acid hydrochloride | 31420-47-0 | Hydrochloride | ≥95% | Enhanced aqueous solubility; amine group may prone to oxidation |

| Target Compound | N/A | Hydrochloride | N/A | Likely stable in acidic conditions; imidazole may participate in pH-dependent tautomerism |

Biological Activity

2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride, with the molecular formula and a molecular weight of 188.61 g/mol, is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.61 g/mol |

| CAS Number | 25206-12-6 |

| Purity | Minimum 95% |

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it acts as an inhibitor of O-acetylserine sulfhydrylase (OASS), which is crucial in cysteine biosynthesis. This inhibition can potentially affect bacterial growth and metabolism, making it a candidate for antibiotic development .

- Modulation of Signaling Pathways : The imidazole ring in the structure is known to interact with various biological receptors and signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to downstream effects on cellular proliferation and apoptosis .

- Antimicrobial Activity : Preliminary studies suggest that the compound may enhance the efficacy of existing antibiotics when used as an adjuvant. This property is particularly relevant in combating Gram-negative bacterial infections .

Biological Evaluations

Several studies have evaluated the biological activity of this compound:

Case Study: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that the addition of this compound significantly reduced bacterial viability when combined with colistin, an antibiotic effective against multidrug-resistant Gram-negative bacteria. The results indicated a synergistic effect, enhancing the overall antimicrobial activity .

Table 1: Inhibition Data for OASS

| Compound | IC50 (μM) |

|---|---|

| This compound | 15 |

| Known inhibitor (e.g., pyrazinecarboxylic acid) | 20 |

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Variations in substituents on the cyclopropane ring or imidazole can lead to different affinities for target enzymes or receptors.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Methyl group on imidazole | Increased receptor binding |

| Fluorine substitution on cyclopropane | Enhanced enzyme inhibition |

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride?

The synthesis typically involves two key steps: (1) constructing the cyclopropane ring and (2) introducing the imidazole moiety. Cyclopropanation methods, such as the [2+1] cycloaddition of alkenes with carbenes or transition metal-catalyzed reactions, are widely used for the strained cyclopropane core . For imidazole functionalization, coupling reactions (e.g., Suzuki-Miyaura) or direct substitution on pre-functionalized cyclopropane intermediates may be applied. The hydrochloride salt is formed via acid-base titration to enhance solubility and crystallinity .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical techniques include:

- HPLC : To assess purity (>95% is standard for research-grade material) .

- NMR Spectroscopy : Confirms the cyclopropane ring (characteristic coupling constants, e.g., J = 5–10 Hz for adjacent protons) and imidazole proton environments .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for the hydrochloride adduct) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for strained cyclopropane systems .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is hygroscopic due to the hydrochloride salt. Storage at –20°C under inert atmosphere (argon or nitrogen) is recommended to prevent hydrolysis of the cyclopropane ring or imidazole oxidation . Stability studies under varying pH (e.g., 1–10) can identify degradation pathways, such as ring-opening reactions in acidic media .

Advanced Research Questions

Q. How can side reactions during cyclopropane synthesis be minimized?

Side reactions (e.g., ring-opening or dimerization) are mitigated by:

- Temperature Control : Low temperatures (–78°C to 0°C) during carbene generation .

- Inert Atmosphere : Prevents oxidative degradation of intermediates .

- Catalyst Optimization : Transition metals like Rh(II) or Cu(I) improve regioselectivity in cyclopropanation .

- Protecting Groups : Temporarily shield reactive sites (e.g., carboxylic acid as a methyl ester during imidazole coupling) .

Q. How do computational methods aid in predicting the reactivity of the cyclopropane-imidazole system?

Density Functional Theory (DFT) calculations model:

- Ring Strain Energy : Quantifies the cyclopropane’s inherent reactivity (typically ~27 kcal/mol for unsubstituted cyclopropane) .

- Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites on the imidazole ring for targeted functionalization .

- Transition State Analysis : Guides catalyst design for stereoselective synthesis .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Enantioselective cyclopropanation requires chiral catalysts (e.g., Davies’ Rh(II) carboxylates), but scalability is limited by catalyst cost and reproducibility. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.